1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol
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Overview
Description
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.
Scientific Research Applications
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-1-decylindolin-2-one: A synthetic indole derivative with unique structural features.
The uniqueness of this compound lies in its cyclopropanesulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C11H13NO3S |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindol-5-ol |
InChI |
InChI=1S/C11H13NO3S/c13-9-1-4-11-8(7-9)5-6-12(11)16(14,15)10-2-3-10/h1,4,7,10,13H,2-3,5-6H2 |
InChI Key |
QZGPFZUHCDCEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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